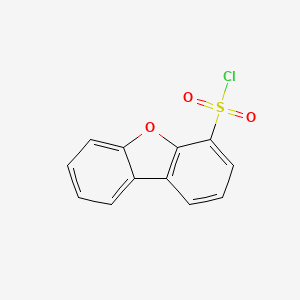
4-Dibenzofuransulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dibenzofuransulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is derived from dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dibenzofuransulfonyl chloride can be synthesized through several methods. One common method involves the reaction of dibenzofuran with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride product.
Chlorosulfonic Acid Method:
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient reaction conditions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuransulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield sulfinic acids or other reduced forms of the compound.
Scientific Research Applications
4-Dibenzofuransulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Dibenzofuransulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonylated products.
Molecular Targets and Pathways
Nucleophiles: The compound targets nucleophilic sites on molecules, such as amines, alcohols, and thiols.
Pathways: The sulfonylation reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion.
Comparison with Similar Compounds
4-Dibenzofuransulfonyl chloride can be compared with other sulfonyl chlorides and dibenzofuran derivatives:
Benzenesulfonyl Chloride: Similar in reactivity but lacks the dibenzofuran structure, making it less versatile in certain applications.
Dibenzofuran: The parent compound, which lacks the sulfonyl chloride group and thus has different reactivity and applications.
Dibenzofuran-4-sulfonic Acid: A related compound where the sulfonyl chloride group is replaced by a sulfonic acid group, altering its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its combination of the dibenzofuran core with a highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H7ClO3S |
|---|---|
Molecular Weight |
266.70 g/mol |
IUPAC Name |
dibenzofuran-4-sulfonyl chloride |
InChI |
InChI=1S/C12H7ClO3S/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11/h1-7H |
InChI Key |
NUYGRDPRJUHEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



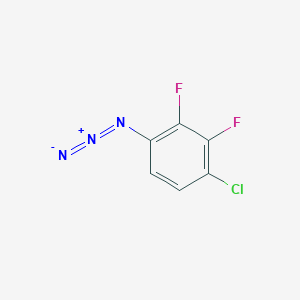
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
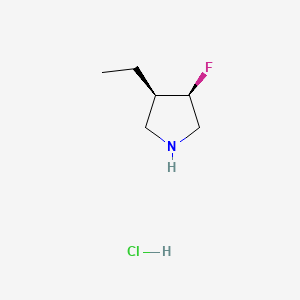
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)


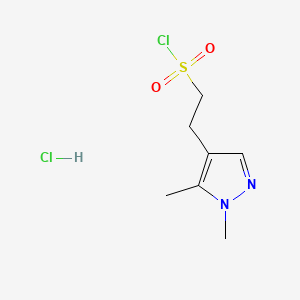
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
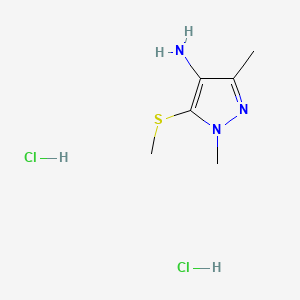
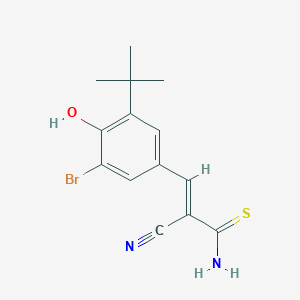
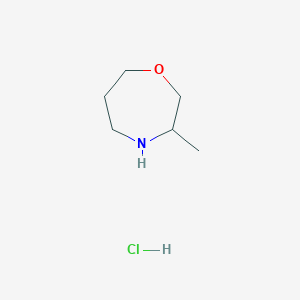
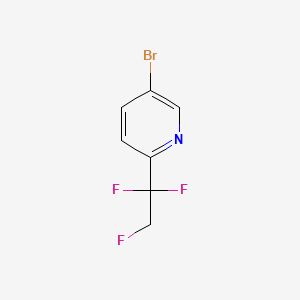
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
